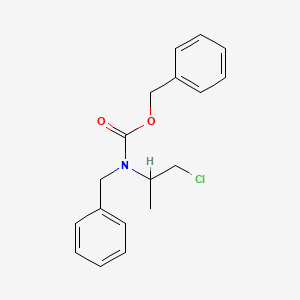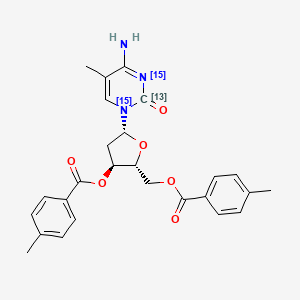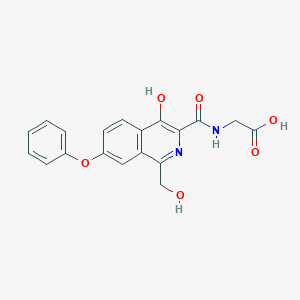
(1-Hydroxymethyl) Roxadustat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxymethyl) Roxadustat involves several steps, starting from the precursor compound Roxadustat. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation under controlled conditions . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control . The process is designed to ensure consistency and scalability while maintaining the compound’s efficacy and safety.
化学反応の分析
Types of Reactions: (1-Hydroxymethyl) Roxadustat undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
(1-Hydroxymethyl) Roxadustat has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (1-Hydroxymethyl) Roxadustat involves the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor (HIF) proteins . Under normoxic conditions, prolyl hydroxylase enzymes hydroxylate HIF-α subunits, marking them for degradation. This compound inhibits this hydroxylation, allowing HIF-α to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis and iron metabolism .
類似化合物との比較
Vadadustat: Shares a similar mechanism of action but has distinct pharmacodynamic properties and clinical applications.
Uniqueness: (1-Hydroxymethyl) Roxadustat is unique due to its specific chemical modifications, which enhance its stability and efficacy compared to other HIF-PH inhibitors . Its ability to modulate gene expression under hypoxic conditions makes it a valuable tool in both research and clinical settings.
特性
分子式 |
C19H16N2O6 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24) |
InChIキー |
UUXNKENDDGEQBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


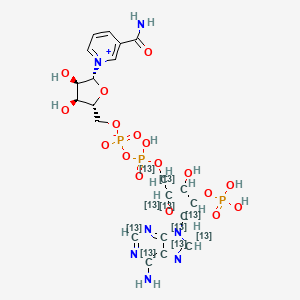

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
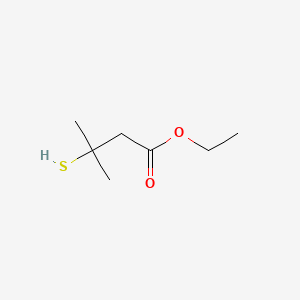
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
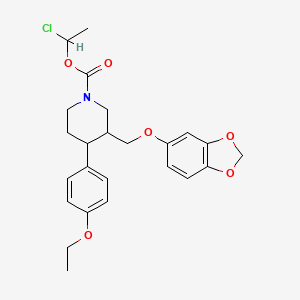

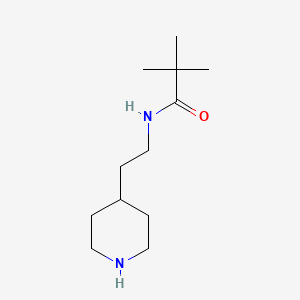
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
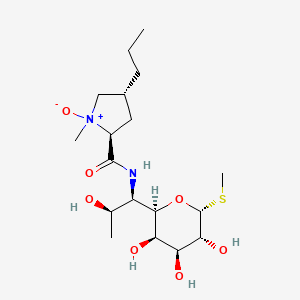
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)

